molecular formula C19H18O6 B14537349 2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid CAS No. 62435-11-4

2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid

Cat. No.: B14537349
CAS No.: 62435-11-4
M. Wt: 342.3 g/mol
InChI Key: CWLMCOWKBDXGIO-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid is an organic compound with a complex structure that includes methoxy groups and an acryloyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzoic acid with 4-methoxyphenylacryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acryloyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Shares the methoxy groups but lacks the acryloyl group.

    3,4-Dimethoxybenzoic acid: Similar structure but different positioning of methoxy groups.

    3,5-Dimethoxybenzoic acid: Another isomer with methoxy groups at different positions.

Uniqueness

2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid is unique due to the presence of both methoxy and acryloyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

62435-11-4

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2,4-dimethoxy-5-[3-(4-methoxyphenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C19H18O6/c1-23-13-7-4-12(5-8-13)6-9-16(20)14-10-15(19(21)22)18(25-3)11-17(14)24-2/h4-11H,1-3H3,(H,21,22)

InChI Key

CWLMCOWKBDXGIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)C(=O)O

Origin of Product

United States

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